molecular formula C11H14ClN3O B2887234 1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide CAS No. 1481513-74-9

1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide

Cat. No. B2887234
CAS RN: 1481513-74-9
M. Wt: 239.7
InChI Key: URPCWMPJJVZIDM-UHFFFAOYSA-N
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Description

“1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide” is a biochemical compound used for proteomics research . It has a molecular formula of C11H14ClN3O and a molecular weight of 239.7 .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and H NMR .


Molecular Structure Analysis

The molecular structure of “1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide” is characterized by a pyridine ring attached to a piperidine ring via a carboxamide linkage . The pyridine ring carries a chlorine atom at the 5th position .


Chemical Reactions Analysis

Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice . The antibacterial activity of the derivatives was also assessed with the parent against a series of Gram-positive and Gram-negative bacteria .


Physical And Chemical Properties Analysis

“1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide” is a powder at room temperature . It has a molecular formula of C11H14ClN3O and a molecular weight of 239.7 .

Scientific Research Applications

Drug Designing

Piperidine derivatives, including “1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This makes them an important synthetic fragment for designing drugs .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .

Antiviral Applications

Piperidine derivatives also show potential as antiviral agents . Their unique structure and pharmacophoric features make them suitable for this application .

Antimalarial Applications

The antimalarial application of piperidine derivatives is another important area of research . Their unique chemical properties make them effective in combating malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives are also used as antimicrobial and antifungal agents . Their unique structure allows them to effectively combat various types of microbes and fungi .

Antihypertension Applications

Piperidine derivatives are being utilized as antihypertension agents . They have shown effectiveness in controlling high blood pressure .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are used as analgesic and anti-inflammatory agents . They have shown effectiveness in relieving pain and reducing inflammation .

Antipsychotic Applications

Piperidine derivatives are also used as antipsychotic agents . They have shown effectiveness in treating various psychiatric disorders .

Positron Emission Tomography (PET) Radioligand

“1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide” is used in the preparation of positron emission tomography (PET) radioligand [11C]MK-1064, which is applicable in the orexin-2 receptor imaging .

Mechanism of Action

Target of Action

The primary target of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in bacteria.

Mode of Action

1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the supercoiling of DNA, which is a necessary step in DNA replication and transcription. As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways in bacteria. By inhibiting DNA gyrase, it prevents the supercoiling of DNA, which is a critical step in these pathways . The downstream effect is the cessation of these processes, leading to bacterial cell death .

Result of Action

The result of the action of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide is the inhibition of bacterial growth. By preventing DNA supercoiling, it stops DNA replication and transcription, leading to bacterial cell death . This makes it a potential candidate for the treatment of bacterial infections.

properties

IUPAC Name

1-(5-chloropyridin-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-1-2-10(14-7-9)15-5-3-8(4-6-15)11(13)16/h1-2,7-8H,3-6H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPCWMPJJVZIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide

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